(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione
Description
(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both thiazolidine and indoline moieties, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
4-hydroxy-5-(2-oxoindol-3-yl)-3-phenacyl-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c22-14(11-6-2-1-3-7-11)10-21-18(24)16(26-19(21)25)15-12-8-4-5-9-13(12)20-17(15)23/h1-9,24H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYKFFVQYMMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione typically involves the condensation of 2-oxoindoline-3-carbaldehyde with thiazolidine-2,4-dione derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features both thiazolidine and indoline moieties, contributing to its unique biological properties. The molecular formula is with a molecular weight of 364.4 g/mol. The chemical structure can be represented as follows:
Chemistry
In the field of chemistry, (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using sodium borohydride.
- Substitution : Participates in nucleophilic substitution reactions with amines or thiols.
Biology
The compound has shown significant biological activity, particularly in cancer research. It has been investigated for its anticancer properties through various in vitro studies:
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The MTT assay indicated a dose-dependent inhibition of cell proliferation at concentrations ranging from 5 to 100 µM. The mechanisms of action include:
- Induction of Apoptosis : Modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax and Bak.
Comparison with Other Compounds
In comparative studies with other thiazolidinediones, this compound exhibited superior anticancer activity against MCF-7 cells, suggesting that structural modifications can enhance biological activity.
Medicine
The therapeutic potential of this compound is being explored for treating various diseases:
Potential Therapeutic Applications
- Diabetes : As part of the thiazolidinedione class, it may help in insulin sensitization.
- Cancer : Ongoing research into its efficacy against multiple cancer types.
- Inflammation : Investigating its role in modulating inflammatory pathways.
Mechanism of Action
The mechanism of action of (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could affect intracellular signaling pathways, leading to changes in gene expression and protein activity.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Indoline Derivatives: Compounds with similar indoline moieties, known for their biological activities.
Uniqueness
(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione is unique due to its combined thiazolidine and indoline structures, which may confer distinct biological properties and therapeutic potential compared to other similar compounds.
Biological Activity
(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazolidine ring, which is known for its role in various biological activities.
Biological Activity Overview
Thiazolidinediones, including the compound , are recognized for their multifaceted biological effects:
- Anticancer Activity : Studies have indicated that thiazolidinediones exhibit significant anticancer properties, particularly against breast cancer cells.
- Mechanisms of Action : The mechanisms through which these compounds exert their effects include modulation of apoptosis-related proteins and interference with key signaling pathways involved in cancer progression.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound shows potent cytotoxicity against various breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The compound was tested using the MTT assay across different concentrations (5, 10, 25, 50, and 100 µM), revealing a dose-dependent inhibition of cell proliferation .
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. Specifically, it decreases anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax and Bak. This shift promotes cell death in cancerous cells without affecting normal breast cells .
- Comparison with Other Compounds : In comparative studies with other thiazolidinediones, this compound exhibited superior anticancer activity. For instance, compounds 5 and 9 from a related study showed significant inhibition against MCF-7 cells, suggesting that structural modifications can enhance biological activity .
Data Summary
| Compound Name | Cell Line Tested | Concentration (µM) | % Cell Viability | Mechanism |
|---|---|---|---|---|
| This compound | MCF-7 | 5 | 90% | Apoptosis induction |
| (E)-3-(2-oxo-2-phenyethyl)-5-(Z)-3-(4-fluorophenyl) thiazolidine | MDA-MB-231 | 50 | 50% | Bcl-2 modulation |
| Compound 5 (related TZD) | MCF-7 | 10 | 70% | Apoptosis induction |
Q & A
Q. Basic
- NMR Analysis:
- ¹H/¹³C-NMR: Identify key signals: thiazolidinedione carbonyls (δ ~170–175 ppm), indole NH (δ ~10–12 ppm), and olefinic protons (δ ~7–8 ppm, J = 12–16 Hz for E-isomer) .
- 2D NMR (COSY, HSQC): Resolve coupling patterns and confirm substituent positions .
- UV-Vis Spectroscopy: Monitor conjugation via λmax ~350–400 nm (π→π* transitions in the enone system) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Q. Advanced
- Validation Workflow:
- Docking Studies vs. Enzymatic Assays: Compare predicted PPARγ binding affinity (e.g., Glide/SP scoring) with in vitro PPARγ transactivation assays .
- MD Simulations: Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) to validate binding modes .
- SAR Analysis: Systematically modify substituents (e.g., methoxy vs. hydroxy groups) to reconcile discrepancies in IC₅₀ values .
- Data Cross-Validation: Use orthogonal assays (e.g., glucose uptake in 3T3-L1 adipocytes vs. AMPK phosphorylation in HepG2 cells) .
How do structural features influence antidiabetic activity?
Q. Basic
- Thiazolidinedione Core: Binds to PPARγ via hydrogen bonding (C=O groups) and hydrophobic interactions, enhancing insulin sensitivity .
- 2-Oxoindolin-3-ylidene Moiety: Stabilizes the enol tautomer, improving solubility and membrane permeability .
- Phenylethyl Substituent: Modulates lipophilicity (ClogP ~3.5) for balanced tissue distribution .
How to optimize reaction kinetics in derivative synthesis?
Q. Advanced
- Kinetic Control:
- Thermodynamic Optimization:
- Solvent selection (DMF for polar intermediates vs. ethanol for non-polar products) .
- Additives like NaOAc (0.1 M) to shift equilibrium toward product formation in acid-catalyzed reactions .
What models evaluate multi-target antidiabetic potential?
Q. Advanced
- In Vitro:
- PPARγ Transactivation (Luciferase Assay): EC₅₀ values in HEK293 cells transfected with PPARγ-LBD .
- α-Glucosidase Inhibition: IC₅₀ determination using p-nitrophenyl glucopyranoside .
- In Vivo:
- STZ-Induced Diabetic Rats: Monitor fasting glucose (↓30–50%) and HbA1c (↓1.5–2%) over 4 weeks .
- OGTT (Oral Glucose Tolerance Test): Assess insulin sensitization at 15–120 min post-glucose load .
Which analytical methods ensure purity in large-scale synthesis?
Q. Basic
- HPLC-PDA: Purity >98% (C18 column, 0.1% TFA in H₂O/MeOH gradient) .
- DSC/TGA: Confirm thermal stability (decomposition >200°C) and absence of solvates .
- Elemental Analysis: C, H, N within ±0.4% of theoretical values .
How do substituents alter pharmacological profiles?
Q. Advanced
- Electron-Withdrawing Groups (e.g., -Cl): Increase oxidative stability but reduce oral bioavailability (F% ↓20%) .
- Methoxy vs. Hydroxy: Methoxy enhances PPARγ agonism (EC₅₀ ~0.5 μM) but decreases antioxidant capacity (ORAC ↓30%) .
- Steric Effects: Bulky groups (e.g., trifluoromethyl) improve target selectivity (PPARγ vs. PPARα, 10:1 ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
